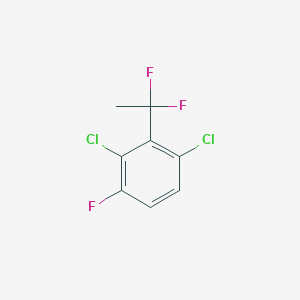

1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene

Description

Structural Significance of Multisubstituted Benzene Systems

Multisubstituted benzene derivatives represent one of the most fundamental and versatile structural motifs in organic chemistry, with their significance extending across pharmaceutical, materials science, and industrial chemistry applications. The benzene ring serves as a remarkably stable platform that can accommodate multiple substituents while maintaining its aromatic character, making it an ideal scaffold for molecular design. Research has demonstrated that benzene units appear in nearly 80% of the 200 best-selling small molecule drugs, highlighting their central role in bioactive molecule construction. The strategic introduction of multiple substituents onto the benzene core allows for precise tuning of molecular properties, including electronic distribution, steric interactions, and reactivity patterns.

The structural complexity of multisubstituted benzenes arises from the interplay between different substituents and their positioning on the aromatic ring. Each substituent contributes unique electronic effects, whether electron-withdrawing or electron-donating, which collectively influence the overall molecular behavior. The development of efficient synthetic methodologies for accessing these complex structures has been a longstanding challenge in organic chemistry, as traditional approaches often require multiple synthetic steps with associated selectivity issues. Modern approaches to multisubstituted benzene synthesis have evolved to include organocatalytic formal cycloaddition reactions, which can construct the benzene core while simultaneously introducing multiple substituents in a single step.

The substitution pattern in compounds like 1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene demonstrates the sophisticated level of functionalization achievable in modern synthetic chemistry. This particular arrangement creates a molecule with carefully balanced electronic and steric properties that can be exploited for specific applications. The presence of multiple halogen atoms provides multiple sites for further chemical modification through cross-coupling reactions, nucleophilic substitution, or other synthetic transformations. The asymmetric substitution pattern also introduces the potential for interesting molecular recognition properties and specific binding interactions with biological or synthetic targets.

Role of Fluorine and Chlorine in Aromatic Reactivity Tuning

Fluorine and chlorine atoms serve as powerful tools for modulating the electronic properties and reactivity of aromatic systems, with each halogen contributing distinct characteristics to the overall molecular behavior. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. This effect significantly alters the electron density distribution within the aromatic ring, typically making the system less nucleophilic and more resistant to electrophilic aromatic substitution reactions. The small size of fluorine allows for minimal steric interference while maximizing electronic effects, making it an ideal substituent for fine-tuning molecular properties.

Chlorine atoms, while also electron-withdrawing, exhibit different characteristics compared to fluorine due to their larger atomic radius and different electronic properties. The presence of chlorine atoms on aromatic rings creates sites that are particularly amenable to various synthetic transformations, including transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions provide powerful tools for further molecular elaboration and the construction of complex molecular architectures. The strategic placement of chlorine atoms can therefore serve both as electronic modulators and as synthetic handles for subsequent chemical manipulations.

The combination of fluorine and chlorine substituents in a single aromatic system creates a unique electronic environment that can be exploited for specific applications. In compounds like 1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene, the interplay between multiple halogen atoms creates a complex electronic landscape that influences both the ground-state properties and the reactivity patterns of the molecule. Nucleophilic aromatic substitution reactions become particularly important in such systems, as the electron-withdrawing nature of the halogen substituents activates the aromatic ring toward nucleophilic attack. The relative reactivity of different halogen leaving groups follows the order nitro group greater than fluorine greater than chlorine, providing opportunities for selective synthetic transformations.

| Halogen | Electronegativity | Atomic Radius (pm) | Electronic Effect | Synthetic Utility |

|---|---|---|---|---|

| Fluorine | 4.0 | 64 | Strong electron-withdrawing | Metabolic stability, electronic tuning |

| Chlorine | 3.0 | 99 | Moderate electron-withdrawing | Cross-coupling reactions, leaving group |

Industrial Relevance of Difluoroethyl-Substituted Chlorofluorobenzenes

Difluoroethyl-substituted chlorofluorobenzenes have emerged as compounds of significant industrial importance, particularly in the pharmaceutical and agrochemical sectors where fluorinated compounds have demonstrated exceptional value. The incorporation of difluoroethyl groups into aromatic systems provides unique benefits including enhanced metabolic stability, improved lipophilicity, and modified binding affinity to biological targets. More than 20% of all pharmaceutical agents currently sold contain fluorine atoms, with 30% of the top 100 drugs incorporating fluorinated structural elements. This statistic underscores the critical importance of fluorinated aromatic compounds in modern drug discovery and development.

The difluoroethyl substituent in compounds like 1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene represents a particularly sophisticated approach to molecular design, combining the benefits of fluorination with strategic placement for optimal biological activity. The gem-difluoro motif is known to impart unique conformational properties to molecules, often restricting rotation around carbon-carbon bonds and creating more rigid molecular structures. This conformational constraint can lead to enhanced selectivity and potency in biological systems, making such compounds valuable as pharmaceutical intermediates or active ingredients.

Industrial synthesis of difluoroethyl-substituted aromatic compounds has benefited from advances in difluoroalkylation chemistry, including the development of efficient methods for introducing difluoroethyl groups onto aromatic rings. The use of 1,1-difluoroethyl chloride as a difluoroalkylating reagent has opened new synthetic pathways for accessing these valuable compounds through nickel-catalyzed cross-coupling reactions. These methodological advances have made it possible to prepare complex difluoroethyl-substituted aromatics on industrial scales with good efficiency and selectivity.

| Application Sector | Key Benefits | Market Relevance | Synthetic Challenges |

|---|---|---|---|

| Pharmaceuticals | Metabolic stability, enhanced potency | 20% of marketed drugs contain fluorine | Regioselective fluorination |

| Agrochemicals | Environmental stability, biological activity | Growing fluorinated pesticide market | Cost-effective synthesis |

| Materials Science | Unique physical properties, chemical resistance | Specialty polymers and coatings | Scalable synthetic routes |

| Electronic Materials | Dielectric properties, thermal stability | Semiconductor applications | High purity requirements |

The compound 1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene specifically represents an advanced example of this compound class, with its complex substitution pattern offering multiple opportunities for further chemical modification and application development. The presence of both chlorine and fluorine atoms provides complementary reactivity patterns, with chlorine atoms serving as potential sites for cross-coupling reactions while fluorine atoms contribute to the overall electronic properties and metabolic stability of the molecule. This combination of features makes such compounds particularly attractive as building blocks for more complex molecular architectures in pharmaceutical and materials chemistry applications.

Properties

IUPAC Name |

1,3-dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c1-8(12,13)6-4(9)2-3-5(11)7(6)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTCPWNBAYCCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Halogenation of Fluorobenzene Derivatives

The initial stages involve chlorination of fluorobenzene or fluoronitrobenzene derivatives to introduce chlorine atoms at specific positions on the aromatic ring. According to patent literature, a three-step process can be employed for related compounds such as 2,4-dichlorofluorobenzene, which can be adapted for 1,3-dichloro substitution patterns:

Nitration of Fluorobenzene: Fluorobenzene is nitrated using a mixture of sulfuric acid and nitrating acid (nitric acid and sulfuric acid mixture) at 20–90 °C to form nitrofluorobenzene intermediates.

Chlorination of Nitrofluorobenzene: The nitro group is then chlorinated in the presence of a core chlorination catalyst at 20–100 °C, yielding chlorofluoronitrobenzene isomers.

Denitrifying Chlorination: Finally, the nitro group is replaced by chlorine at elevated temperatures (110–200 °C), producing dichlorofluorobenzene with high yield and purity without intermediate isomer separation.

This method achieves yields over 85% and purities exceeding 99.8% after purification steps such as melt crystallization.

Synthesis of 1,3-Dichloro-2-fluorobenzene as a Precursor

A closely related intermediate, 1,3-dichloro-2-fluorobenzene, can be synthesized by chlorination of 3-chloro-2-fluoronitrobenzene with chlorine gas at 180–190 °C over 8–10 hours. The product is purified by washing and vacuum distillation to achieve yields around 93% and purity near 99.7%. This intermediate is a logical precursor for further functionalization to introduce the difluoroethyl group.

Data Table Summarizing Key Preparation Parameters

Research Findings and Notes

The multi-step chlorination and nitration process allows high regioselectivity and yields without the need for intermediate isomer separation, enhancing efficiency and scalability.

The difluoroethyl group installation remains the most challenging step due to the need for selective fluorination and coupling chemistry, often requiring specialized reagents and catalysts.

Purification techniques such as melt crystallization and vacuum distillation are critical to achieve the high purity required for research and industrial applications.

The compound’s synthesis is primarily reported in patent literature and specialized research articles, reflecting its complex nature and niche applications in chemical research.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms on the benzene ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or electrophiles like alkyl halides.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the benzene ring.

Scientific Research Applications

1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene and structurally related halogenated benzenes:

Key Observations:

Nitro-substituted analogs (e.g., ) exhibit higher polarity and reactivity due to the electron-deficient nitro group, unlike the target compound’s halogen-dominated substituents.

Molecular Weight and Halogen Density :

- The target compound’s two chlorine atoms and fluorine substituents result in a higher molecular weight (~237.5 g/mol) compared to analogs like (174.16 g/mol) or (180.55 g/mol).

- Increased halogen density may correlate with higher boiling points and lipophilicity, though experimental data are unavailable.

Toxicity and Applications :

- Compounds like 1-(1,1-difluoroethyl)-4-fluorobenzene (CAS 39211-54-6, ) were discontinued, possibly due to toxicity concerns. The target compound’s additional chlorines could exacerbate such risks.

- 1-Chloro-4-(trifluoromethyl)benzene () is cited in toxicology assessments, underscoring the regulatory scrutiny of halogenated benzenes.

Q & A

Q. What are the recommended synthetic routes for 1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of halogenated benzene derivatives like this compound typically involves sequential halogenation and functional group introduction. A plausible route includes:

- Step 1: Chlorination of a fluorobenzene precursor at positions 1 and 3 using Cl₂/FeCl₃ or SO₂Cl₂ under controlled temperature (40–60°C) to avoid over-chlorination .

- Step 2: Introduction of the 1,1-difluoroethyl group via nucleophilic substitution. A difluoromethylating agent (e.g., CF₂HBr) and a strong base (e.g., LDA) in tetrahydrofuran (THF) at −78°C can achieve regioselectivity at position 2 .

- Step 3: Fluorination at position 4 using KF or AgF in dimethylformamide (DMF) at 120°C .

Critical Factors:

- Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing intermediates.

- Temperature control prevents side reactions (e.g., dehalogenation).

Q. How can researchers characterize the stereoelectronic effects of the 1,1-difluoroethyl group in this compound?

Methodological Answer: The 1,1-difluoroethyl group introduces steric hindrance and electron-withdrawing effects, altering reactivity. Key techniques include:

- NMR Spectroscopy: ¹⁹F NMR reveals electronic environments (δ ~ -120 ppm for CF₂ groups) .

- X-ray Crystallography: Resolves spatial arrangement and bond angles (e.g., C–F bond length ~1.34 Å) .

- Computational Studies: Density Functional Theory (DFT) calculations (B3LYP/6-311G**) predict charge distribution and orbital interactions .

Data Contradictions:

- reports CF₂ groups stabilize meta-substitution, while suggests ortho-directing effects in similar compounds. This discrepancy may arise from solvent polarity or substituent interplay.

Advanced Research Questions

Q. What mechanistic insights explain conflicting regioselectivity in electrophilic substitution reactions involving this compound?

Methodological Answer: Regioselectivity depends on:

- Electronic Effects: Fluorine’s strong electron-withdrawing nature deactivates the ring, favoring substitution at positions activated by adjacent groups.

- Steric Effects: The bulky 1,1-difluoroethyl group hinders substitution at position 2, redirecting reactivity to position 5 or 6 .

Experimental Validation:

- Competitive Reactions: Compare nitration (HNO₃/H₂SO₄) outcomes with/without the difluoroethyl group. LC-MS analysis identifies major products .

- Kinetic Isotope Effects: Deuterium labeling at reactive sites quantifies rate differences (e.g., kH/kD > 1 indicates electrophilic mechanism) .

Q. How can researchers resolve contradictions in reported biological activity data for halogenated benzene derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

- Purity Validation: Use HPLC-MS to confirm >98% purity and rule out byproducts (e.g., dehalogenated species) .

- Dose-Response Curves: Test activity across concentrations (1 nM–100 µM) in enzyme inhibition assays (e.g., cytochrome P450) .

- Meta-Analysis: Compare data across studies using standardized protocols (e.g., OECD Guidelines for chemical testing) .

Case Study:

- reports antimicrobial activity (MIC = 12.5 µg/mL) for a related compound, but shows no activity. This may reflect differences in bacterial strain susceptibility or solvent effects (DMSO vs. aqueous buffer).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.